Bienvenue dans la boutique en ligne BenchChem!

Perfucol

Cardioplegia Congenital heart surgery Oxygen carrier

Perfucol (CAS 105605-66-1) is a first‑generation perfluorocarbon (PFC) blood‑substitute emulsion originally developed in Russia. It is a 7:3 (w/w) mixture of perfluorodecalin (PFD) and perfluorotripropylamine (FTPA), emulsified with Proxanol‑268 and lecithin.

Molecular Formula C13H2F25N
Molecular Weight 647.12 g/mol
CAS No. 105605-66-1
Cat. No. B008524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerfucol
CAS105605-66-1
Synonymsperfucol
perfukol
Molecular FormulaC13H2F25N
Molecular Weight647.12 g/mol
Structural Identifiers
SMILESC12(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F.C(C(N)(F)F)(C(F)(F)F)(F)F
InChIInChI=1S/C10F18.C3H2F7N/c11-1-2(12,5(17,18)9(25,26)7(21,22)3(1,13)14)6(19,20)10(27,28)8(23,24)4(1,15)16;4-1(5,2(6,7)8)3(9,10)11/h;11H2
InChIKeyZNEQTWUFILMFLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Perfucol (CAS 105605-66-1) – First-Generation Perfluorocarbon Oxygen Carrier for Research & Procurement Evaluation


Perfucol (CAS 105605-66-1) is a first‑generation perfluorocarbon (PFC) blood‑substitute emulsion originally developed in Russia. It is a 7:3 (w/w) mixture of perfluorodecalin (PFD) and perfluorotripropylamine (FTPA), emulsified with Proxanol‑268 and lecithin [1]. The emulsion was designed as an oxygen‑transport fluid for cardio‑surgical perfusion and was clinically tested in 1984 [2]. Unlike later‑generation PFC products such as Perftoran or Oxygent, Perfucol did not receive regulatory approval, but its distinct emulsifier system and documented clinical cardioplegia experience provide a unique reference point for investigators evaluating legacy PFC formulations or designing comparative oxygen‑carrier studies [2][3].

Why Perfucol Cannot Be Simply Replaced by Fluosol‑DA, Perftoran, or Other In‑Class PFC Emulsions


Although Fluosol‑DA, Perfucol, and Perftoran all belong to the first‑generation PFC emulsion class, they differ fundamentally in PFC composition, emulsifier chemistry, and resulting pharmacokinetic and hemodynamic profiles [1]. Perfucol uses Proxanol‑268 plus lecithin, whereas Fluosol‑DA relies on Pluronic F‑68 with egg‑yolk phospholipids, and Perftoran combines Proxanol‑268 with egg‑yolk phospholipids [2]. These differences directly affect complement activation, platelet reactivity, emulsion stability, and organ retention half‑life—parameters that critically influence both in vivo performance and regulatory acceptability [1][2]. Procurement decisions based solely on PFC class membership therefore risk introducing uncharacterised biological variability and confounding experimental outcomes.

Quantitative Evidence Differentiating Perfucol from Closest PFC Analogs – Procurement Selection Guide


Clinical Cardioplegia: Oxygenated Perfucol vs. Standard Crystalloid Cardioplegia in Congenital Heart Surgery

In a clinical series of 17 patients undergoing correction of severe congenital heart defects (Fallot's tetralogy/pentalogy, aortic valve stenosis), preoxygenated Perfucol emulsion (4°C) was infused into the ascending aorta at 70–80 mm Hg, achieving cardiac arrest within 40–70 seconds and myocardial cooling to 16°C during open‑heart intervals of 30–50 minutes [1]. This contrasts with standard crystalloid cardioplegic solutions that carry a low level of oxygen and do not meet the minimum oxygen requirement of the arrested heart [1]. All patients recovered cardiac function without complications; post‑operative course was smooth and long‑term follow‑up at 5–18 months confirmed good clinical condition [1].

Cardioplegia Congenital heart surgery Oxygen carrier

Hemocompatibility: Platelet Activation Profile of Perfucol vs. Polyglucin Plasma Expander

In an in vitro comparison using donor blood, Perfucol emulsion produced an insignificant activating effect on blood platelets, whereas polyglucin (a dextran‑based plasma expander) stimulated platelet activity and induced release of platelet factors 3 and 4 [1]. Perfucol also favored interaction of anticoagulant components with coagulation factors, producing a net anticoagulative effect [1]. Saline control lowered plasma procoagulant activity largely through dilution [1].

Hemocompatibility Platelet activation Blood coagulation

Emulsifier System: Proxanol‑268 + Lecithin Compared with Pluronic F‑68 and Egg‑Yolk Phospholipid Formulations

Perfucol is the only first‑generation PFC emulsion that combines Proxanol‑268 with lecithin as the emulsifier system [1]. Fluosol‑DA uses Pluronic F‑68 plus egg‑yolk phospholipids, while Perftoran uses Proxanol‑268 plus egg‑yolk phospholipids [1]. Proxanol‑268 is a poloxamer‑type surfactant that can generate average PFC particle sizes of 50–80 nm in analogous perfluorodecalin/perfluoromethylcyclohexylpiperidine emulsions [2]. Lecithin forms a monomolecular interfacial film, whereas Pluronic‑based systems typically form thicker multilayered coats, affecting complement activation and particle clearance rates [2][3].

Emulsion stability Surfactant Biocompatibility

Oxygen Solubility of the PFD/FTPA (7:3) Mixture vs. Alternative PFC Formulations

At 1 atm O₂ and 37°C, perfluorodecalin (PFD) dissolves 45 mL O₂ per 100 mL of liquid, while perfluorotripropylamine (FTPA) dissolves 48 mL O₂ per 100 mL [1]. The 7:3 (w/w) Perfucol mixture therefore yields a calculated oxygen solubility of approximately 45.9 mL O₂/100 mL – roughly 20‑fold greater than water (≈2.5 mL O₂/100 mL) [1]. Nitrogen solubility coefficients for PFD and FTPA are 28.4 and 35.7 mL N₂/dL, respectively, which underpins the material's utility in decompression‑sickness research [2].

Oxygen solubility Gas transport Perfluorocarbon

Regulatory Status and Human Exposure: Perfucol (1984) vs. Perftoran (Approved 1996)

Perfucol was clinically tested in 1984 but did not receive marketing approval [1]. In contrast, Perftoran (also Russian‑origin, PFD + perfluoromethylcyclohexylpiperidine with Proxanol‑268) was approved in Russia in 1996 and has been administered to over 35,000 patients in Russia, Ukraine, Kazakhstan, Kyrgyzstan, and Mexico [1][2]. Perfucol's organ retention half‑life has not been directly reported, but Fluosol‑DA (same PFC components, different emulsifier) showed a 65‑day organ retention time, and Perftoran shows ~90 days [2].

Regulatory history Human exposure Risk assessment

Optimal Research and Industrial Use Scenarios for Perfucol (105605-66-1) Based on Evidence


Preclinical Cardioplegia and Isolated Heart Perfusion Models

Perfucol's documented clinical cardioplegia performance in 17 patients with severe congenital heart defects [4] makes it a reference oxygenated cardioplegic emulsion for large‑animal or isolated‑heart (Langendorff) models. Investigators can leverage the published infusion protocol (4°C, 70–80 mm Hg aortic root) and the known oxygen solubility of its 7:3 PFD/FTPA mixture (~45.9 mL O₂/100 mL) to design controlled myocardial protection experiments where standard crystalloid cardioplegia would provide insufficient oxygenation.

In Vitro Hemocompatibility Benchmarking of Blood‑Contacting Medical Devices

The direct comparative evidence that Perfucol produces negligible platelet activation versus polyglucin and exerts an anticoagulative effect [4] positions this emulsion as a negative‑control or reference material in hemocompatibility assays (e.g., ISO 10993‑4). Its Proxanol‑268/lecithin emulsifier system provides a distinct surface‑activity profile compared to Pluronic‑stabilized Fluosol‑DA, allowing researchers to isolate emulsifier‑dependent effects on coagulation and complement cascades.

Comparative PFC Pharmacokinetics and Organ Retention Studies

Because Perfucol shares the PFD/FTPA composition of Fluosol‑DA but employs a different emulsifier pair (Proxanol‑268 + lecithin vs. Pluronic F‑68 + egg‑yolk phospholipids) [4], it serves as a critical comparator for structure‑activity relationship studies investigating how emulsifier chemistry governs organ retention half‑life and reticuloendothelial clearance. Direct comparison with Perftoran (Proxanol‑268 + phospholipids, different PFC amine) [4] further isolates the contribution of the amine co‑PFC.

Decompression Sickness and Gas‑Embolism Research

The measured nitrogen solubility coefficients of 28.4 mL N₂/dL for PFD and 35.7 mL N₂/dL for FTPA [4] make the 7:3 mixture a quantitative tool for studying inert‑gas washout kinetics in decompression sickness models. Perfucol can be used as a precisely characterized gas‑sink emulsion, with performance predictable from the component solubilities, in experiments where alternative PFC formulations with unknown or different N₂ capacities would confound interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Perfucol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.